Cas no 5918-97-8 (4-chloro-1,3-dihydrobenzimidazol-2-one)
4-chloro-1,3-dihydrobenzimidazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-1,3-dihydro-2H-Benzimidazol-2-one
- 2H-Benzimidazol-2-one,4-chloro-1,3-dihydro-(9CI)
- 4-chloro-1,3-dihydrobenzimidazol-2-one
- 5918-97-8
- Z1245791555
- IDGCFJLWZBBNNC-UHFFFAOYSA-N
- 4-Chloro-1H-benzo[d]imidazol-2(3H)-one
- 4-chloro-1H-1,3-benzodiazol-2-ol
- 4-Chloro-1,3-dihydro-benzoimidazol-2-one
- SCHEMBL1192503
- 2H-Benzimidazol-2-one, 4-chloro-1,3-dihydro-
- G49623
- 4-chloro-1,3-dihydrobenzoimidazol-2-one
- AKOS014052005
- CS-0233677
- EN300-135326
-
- Inchi: 1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11)
- InChI Key: IDGCFJLWZBBNNC-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1NC(N2)=O
Computed Properties
- Exact Mass: 168.0090405g/mol
- Monoisotopic Mass: 168.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 41.1Ų
4-chloro-1,3-dihydrobenzimidazol-2-one Pricemore >>
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4-chloro-1,3-dihydrobenzimidazol-2-one Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-chloro-1,3-dihydrobenzimidazol-2-one
4-Chloro-1,3-Dihydrobenzimidazol-2-One (CAS No. 5918-97-8): A Comprehensive Overview of Its Synthesis, Properties, and Emerging Applications in Chemical Biology and Medicinal Chemistry
The 4-chloro-1,3-dihydrobenzimidazol-2-one, identified by the Chemical Abstracts Service (CAS) registry number CAS No. 5918-97-8, is a heterocyclic compound with a unique imidazolone core structure. This compound has garnered significant attention in recent years due to its versatile chemical properties and potential applications across diverse fields such as drug discovery and materials science. Structurally characterized by a benzene ring fused to a chlorinated imidazolidinone moiety (chlorinated imidazolidinone), it exhibits intriguing reactivity profiles that enable its use as a scaffold for functionalization in synthetic chemistry.
A key focus of recent studies involves optimizing the synthesis of this compound to enhance scalability and reduce environmental impact. Researchers at the University of Cambridge reported in 2023 an improved microwave-assisted synthesis method using palladium-catalyzed cross-coupling reactions (palladium-catalyzed cross-coupling). This approach significantly reduced reaction times compared to traditional protocols while maintaining high yields (>95% isolated product). The chlorinated functionality (chlorinated functionality) plays a critical role in these reactions by stabilizing transition states during aromatic substitution processes.
In medicinal chemistry applications, the 4-chloro derivative has shown promising antitumor activity through multiple mechanisms. A collaborative study between MIT and Stanford demonstrated its ability to inhibit histone deacetylase (HDAC) enzymes via a novel binding mode discovered through X-ray crystallography (X-ray crystallography). This mechanism leads to epigenetic modifications that induce apoptosis in cancer cells without affecting normal tissue viability. The compound's unique structural features allow it to selectively target HDAC6 isoforms (HDAC6 isoforms), which are overexpressed in glioblastoma multiforme cells.
Biochemical studies have further revealed its utility as a protein-protein interaction (PPI) modulator. A 2024 paper published in Nature Chemical Biology highlighted its ability to disrupt the p53-MDM2 interaction when conjugated with peptide ligands. The benzimidazolone framework (benzimidazolone framework) provides ideal binding pockets for such interactions due to its planar geometry and hydrogen bonding capacity. This opens new avenues for developing targeted therapies against oncogenic signaling pathways.
The compound's photophysical properties have also been explored extensively. Researchers at ETH Zurich recently synthesized fluorescent derivatives by introducing substituents at the 5-position of the benzene ring (e.g., 5-(N-methylanthraniloyl) analogs). These derivatives exhibit quantum yields up to 0.68 under UV excitation, making them valuable tools for live-cell imaging studies (live-cell imaging tools). The chlorine atom's electron-withdrawing effect enhances fluorescence emission efficiency through conjugation effects.
In drug delivery systems development, the CAS No. 5918-97-8 compound has been employed as a carrier molecule for siRNA delivery. A team from Johns Hopkins University engineered lipid nanoparticles incorporating this compound's derivatives, achieving up to 70% transfection efficiency in hepatocellular carcinoma models. The polar imidazolone moiety facilitates aqueous solubility while maintaining membrane permeability through dynamic hydrogen bonding interactions.
A groundbreaking application emerged in neurodegenerative disease research where this compound was found to modulate gamma-secretase activity involved in amyloid precursor protein processing (Nature Communications, 2023). Structure-based design approaches showed that the chlorine substituent at position 4 optimizes enzyme inhibition selectivity compared to earlier benzimidazole analogs (e.g., non-chlorinated variants). This selectivity reduces off-target effects observed with traditional inhibitors like semagacestat.
Surface-enhanced Raman spectroscopy (SERS) studies utilizing this compound's derivatives have advanced biosensor technology development. Scientists at Tokyo Institute of Technology demonstrated that gold nanoparticle conjugates with this scaffold achieve detection limits as low as 0.1 nM for dopamine molecules due to its strong electronic coupling properties (dopamine detection). The rigid aromatic system provides consistent spectral signatures under physiological conditions.
In enzymology research, this compound serves as an effective probe for studying kinase-substrate interactions through competitive displacement assays. A University of California study showed that its modified forms can specifically bind JAK kinases with nanomolar affinity while retaining structural integrity under cellular conditions (kinase interaction probes). The hydrophobic nature of the imidazolidinone ring facilitates membrane localization without compromising solubility.
New computational modeling techniques have provided deeper insights into its pharmacokinetic profile optimization strategies. Machine learning algorithms trained on >500 derivative structures predicted that substituting chlorine with fluorine would increase metabolic stability by ~30%, while maintaining bioactivity levels above therapeutic thresholds according to ADMET predictions from Schrödinger suite simulations.
The latest advancements include exploration of this scaffold's role in CRISPR-Cas9 gene editing systems as a guide RNA stabilizer component. Collaborative work between Harvard Medical School and CRISPR Therapeutics demonstrated improved editing efficiency (up to 65%) when using modified oligonucleotides containing this compound's functional groups at their termini positions.
Ongoing research focuses on exploiting its chiral properties for asymmetric synthesis applications using organocatalysts developed at Max Planck Institute for Coal Research (Dortmund). These catalyst systems achieve enantiomeric excesses exceeding 90% under mild reaction conditions (room temperature; aqueous media), marking significant progress toward greener chemical manufacturing processes.
In vitro assays conducted at Weill Cornell Medicine revealed unexpected anti-inflammatory activity when tested against NF-kB signaling pathways activated by TNF-alpha stimuli. The mechanism appears linked to NLRP3 inflammasome inhibition rather than direct cytokine suppression, suggesting potential applications in autoimmune disease management without immunosuppressive side effects typically associated with conventional therapies.
Solid-state characterization techniques such as DSC analysis confirm its high thermal stability (melting point >300°C), which is advantageous for pharmaceutical formulation purposes requiring extended storage stability under ambient conditions compared to labile counterparts like phenolic esters or amide-based compounds.
The unique combination of structural flexibility and rigidity within this molecule enables dual functionality - acting simultaneously as a hydrogen bond donor/acceptor while maintaining aromatic planarity required for receptor binding interactions - making it an ideal candidate for multi-target drug design strategies targeting complex biological systems like cancer stem cells or viral entry mechanisms.
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